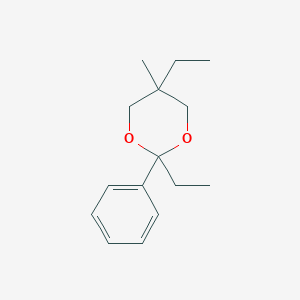
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and continuous removal of by-products such as water are crucial for optimizing the reaction.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like KMnO4 or MCPBA.
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 or NaBH4.
Substitution: Electrophilic substitution reactions can occur with reagents like RCOCl or RCHO.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: RCOCl in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or aldehydes.
Scientific Research Applications
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including insecticidal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The compound can undergo conformational changes that allow it to interact with specific enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Diethyl-2-phenyl-1,3-dioxane
- 5,5-Dimethyl-2-phenyl-1,3-dioxane
- 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Uniqueness
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane is unique due to the presence of both ethyl and methyl groups at the 2 and 5 positions, respectively This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
24571-21-9 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2,5-diethyl-5-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-4-14(3)11-16-15(5-2,17-12-14)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI Key |
BGLZAIMIXSJVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)(CC)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
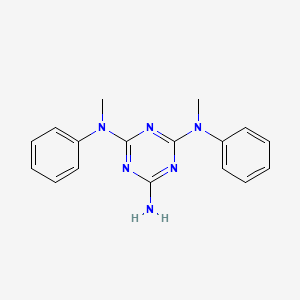
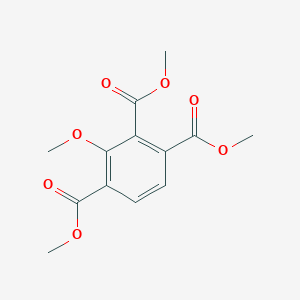
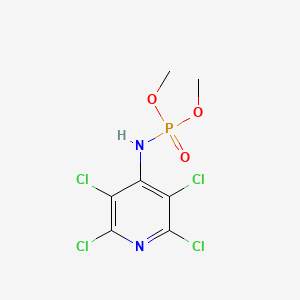
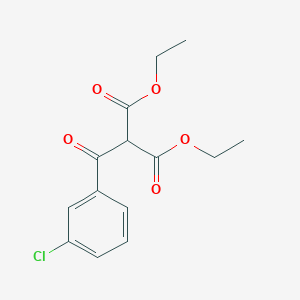
![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
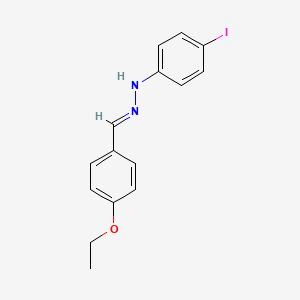
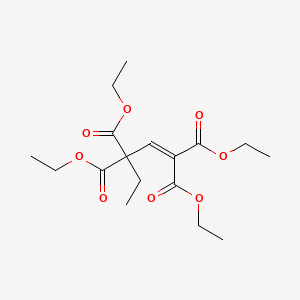
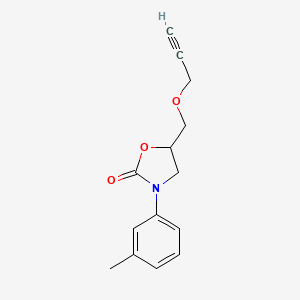
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
